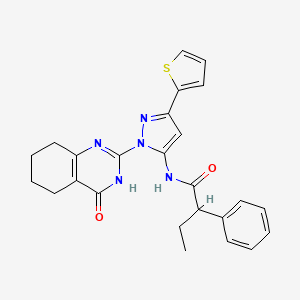

![molecular formula C17H15BrN2O3S B2530041 4-溴-N-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺 CAS No. 903246-51-5](/img/structure/B2530041.png)

4-溴-N-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

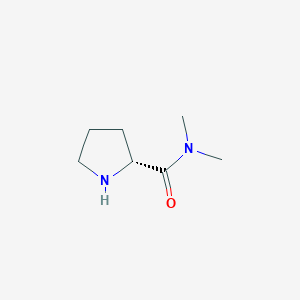

The compound "4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to a series of N-(quinolin-8-yl)benzenesulfonamides that have been identified as agents capable of suppressing the NFκB pathway, a crucial signaling system involved in inflammation and immune responses . These compounds have been synthesized and evaluated for their biological activities, including anticancer and radioprotective properties .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , often involves the reaction of benzenesulfonamide with various electron-rich alkenes, such as enol ethers and enamines . The process may include cyclocondensation reactions that lead to the formation of the quinoline core. In the context of the compound of interest, it is likely that a similar synthetic strategy was employed, utilizing a bromophenyl precursor and appropriate reagents to introduce the bromo and sulfonamide functionalities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring. The compound has additional structural features, such as a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline moiety, which suggests a complex, fused ring system. The presence of a bromo group and a benzenesulfonamide moiety further defines its chemical identity and potential reactivity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nitration, bromination, and the Schmidt reaction. For instance, nitration typically occurs on the benzene ring, while bromination can happen at different positions depending on the reagents used . The compound , with its bromo and sulfonamide groups, may exhibit unique reactivity patterns, potentially leading to further functionalization or transformation under specific reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of heteroatoms, such as nitrogen in the quinoline ring, and substituents like the bromo and sulfonamide groups, can affect properties like solubility, melting point, and reactivity. The biological activity of these compounds, as demonstrated by their ability to modulate NFκB activity and exhibit cytotoxic effects against cancer cells, is a significant aspect of their chemical properties .

科学研究应用

抗癌活性

4-溴-N-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯磺酰胺及其衍生物在癌症研究领域已显示出令人满意的结果。Żołnowska 等人(2018 年)进行的一项研究重点介绍了 N-(芳基/杂芳基)-4-(1H-吡咯-1-基)苯磺酰胺的合成,其中一种化合物对各种人肿瘤细胞系表现出有效的抗癌活性。该化合物诱导凋亡,促进癌细胞的细胞周期停滞,并表现出半胱天冬酶激活 (Żołnowska 等人,2018)。

合成和放射防护剂

Ghorab 等人(2008 年)探索了相关苯磺酰胺衍生物在合成新型喹啉作为潜在抗癌和放射防护剂中的用途。他们报道了具有有趣细胞毒性活性的化合物,一种化合物在小鼠中对 γ 射线表现出体内放射防护活性 (Ghorab 等人,2008)。

抗菌剂

苯磺酰胺衍生物的抗菌潜力已在各种研究中得到调查。例如,2019 年的一项研究详细介绍了与磺酰胺部分结合的喹啉的合成,证明了对革兰氏阳性菌的显着活性 (来源未提供)。

合成和光物理化学性质

Öncül 等人(2022 年)研究了用含有席夫碱的苯磺酰胺单元取代的锌(II)酞菁的合成和性质。由于溶解度、荧光和光稳定性等有利特性,这项研究揭示了在癌症治疗中光动力疗法的潜在应用 (Öncül 等人,2022)。

溴化和结构研究

2013 年,Ukrainets 等人对特定喹啉衍生物的溴化进行了研究,揭示了有趣的结构特征和对进一步化学研究的潜在影响 (Ukrainets 等人,2013)。

细胞毒性和抑制作用

Mphahlele 等人(2020 年)探索了某些喹啉衍生物对人乳腺癌细胞系的细胞毒性及其对蛋白激酶和环氧合酶-2 活性的抑制作用。这表明在癌症治疗中具有潜在的治疗应用 (Mphahlele 等人,2020)。

未来方向

属性

IUPAC Name |

4-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOMDPFJJKMWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

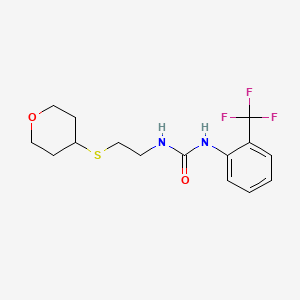

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

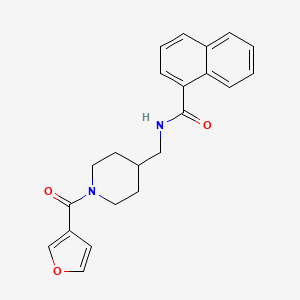

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)